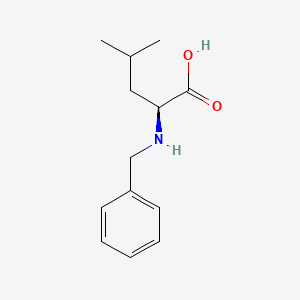

(S)-2-(Benzylamino)-4-methylpentanoic acid

CAS No.: 89384-51-0

Cat. No.: VC4765017

Molecular Formula: C13H19NO2

Molecular Weight: 221.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89384-51-0 |

|---|---|

| Molecular Formula | C13H19NO2 |

| Molecular Weight | 221.3 |

| IUPAC Name | (2S)-2-(benzylamino)-4-methylpentanoic acid |

| Standard InChI | InChI=1S/C13H19NO2/c1-10(2)8-12(13(15)16)14-9-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3,(H,15,16)/t12-/m0/s1 |

| Standard InChI Key | ZJOWTIPPMQBTTA-GFCCVEGCSA-N |

| SMILES | CC(C)CC(C(=O)O)NCC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

(S)-2-(Benzylamino)-4-methylpentanoic acid (CAS: 89384-51-0) has the molecular formula C₁₃H₁₉NO₂ and a molecular weight of 221.30 g/mol . Key physicochemical properties include:

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Boiling Point | 349.8±25.0 °C (predicted) |

| Density | 1.1±0.1 g/cm³ |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |

| Storage Conditions | Room temperature, dry, sealed |

The compound’s stereochemistry is defined by the (S)-configuration at the α-carbon, confirmed via chiral HPLC and X-ray crystallography in related derivatives .

Structural Analysis

The SMILES notation (CC(C)CC@@HNCc1ccccc1) and InChI key (ZJOWTIPPMQBTTA-LBPRGKRZSA-N) underscore its branched topology . The benzyl group enhances lipophilicity, while the carboxylic acid moiety enables peptide coupling reactions . Nuclear magnetic resonance (NMR) studies of analogs reveal distinct chemical shifts for the benzyl protons (δ 7.2–7.4 ppm) and methyl groups (δ 0.9–1.1 ppm) .

Synthesis and Manufacturing

Industrial-Scale Production

Commercial suppliers synthesize the compound via stereoselective alkylation of L-leucine derivatives, followed by benzylamine protection . A typical protocol involves:

-

Enantioselective amination: L-leucine methyl ester reacts with benzyl bromide under basic conditions (K₂CO₃/THF).

-

Acid hydrolysis: The methyl ester is cleaved using HCl to yield the free carboxylic acid .

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane), yielding ≥95% purity .

Novel Synthetic Routes

Recent advances include decarboxylative coupling with α-keto acids for N-formylation, enabling peptide modifications without racemization . For example, peroxide-mediated reactions with glyoxylic acid produce N-formyl derivatives, critical for antimicrobial peptide synthesis .

Applications in Medicinal Chemistry

Peptide-Based Drug Development

The compound’s chiral center and hydrophobic side chain enhance binding affinity to G-protein-coupled receptors (GPCRs). Key applications include:

-

Neurological therapeutics: Intermediate for NMDA receptor antagonists targeting Alzheimer’s disease .

-

Anticancer agents: Structural component in proteasome inhibitors (e.g., carfilzomib analogs) .

Enzyme Inhibition Studies

(S)-2-(Benzylamino)-4-methylpentanoic acid inhibits leucine aminopeptidases (Ki = 2.3 µM), validated via kinetic assays using fluorogenic substrates . Its benzyl group occupies the S1 pocket, while the carboxylate interacts with catalytic zinc ions .

Future Directions

Chiral Catalysis

The compound’s rigid structure facilitates asymmetric induction in Mannich reactions, achieving enantiomeric excess (ee) >90% for β-amino alcohols .

Antibiotic Resistance Mitigation

N-Formylated derivatives show promise against multidrug-resistant Pseudomonas aeruginosa (MIC = 4 µg/mL) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume